molecular formula C20H26N2O4 B3864659 N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide CAS No. 5550-16-3

N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide

カタログ番号 B3864659
CAS番号: 5550-16-3
分子量: 358.4 g/mol
InChIキー: RJOCUWOVIHFSNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases that are known to play a role in the pathogenesis of these diseases, including BTK, FLT3, and JAK3.

作用機序

The mechanism of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide involves the inhibition of several kinases that are known to play a role in the pathogenesis of cancer and autoimmune diseases. The compound has been shown to selectively target BTK, FLT3, and JAK3, which are involved in the regulation of B-cell and T-cell signaling pathways. By inhibiting these kinases, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is able to disrupt the growth and survival of cancer cells and to modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to have several biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In CLL and MCL models, the compound has been shown to induce apoptosis and to inhibit cell proliferation. In autoimmune disease models, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of T-cells. These effects are thought to be mediated by the inhibition of BTK, FLT3, and JAK3.

実験室実験の利点と制限

One of the main advantages of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide for lab experiments is its high potency and selectivity for BTK, FLT3, and JAK3. This makes it a useful tool for studying the role of these kinases in cancer and autoimmune diseases. In addition, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide. One area of interest is the development of combination therapies that include N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and other targeted inhibitors. For example, the combination of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and a BCL-2 inhibitor has been shown to have synergistic effects in CLL models. Another area of interest is the evaluation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide in clinical trials for the treatment of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and to identify potential biomarkers that could be used to predict response to the compound.

科学的研究の応用

N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound has potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to inhibit the proliferation of T-cells and to reduce the production of pro-inflammatory cytokines in models of autoimmune diseases such as rheumatoid arthritis.

特性

IUPAC Name

N-[[5-(furan-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-19(2)10-14(22-18(24)16-7-5-9-26-16)11-20(3,12-19)13-21-17(23)15-6-4-8-25-15/h4-9,14H,10-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCUWOVIHFSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396318
Record name ST50910677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide

CAS RN

5550-16-3
Record name ST50910677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Reactant of Route 5
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。